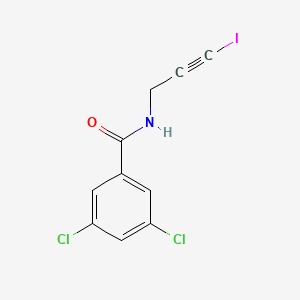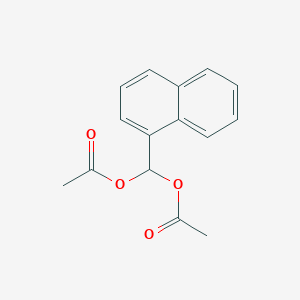
Naphthalen-1-ylmethanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-ylmethanediyl diacetate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two acetate groups attached to a methylene bridge, which is in turn connected to a naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalen-1-ylmethanediyl diacetate can be synthesized through the acetylation of naphthalen-1-ylmethanol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-ylmethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups, yielding naphthalen-1-ylmethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxyl or aldehyde groups, while reduction typically produces naphthalen-1-ylmethanol.
Applications De Recherche Scientifique
Naphthalen-1-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalen-1-ylmethanediyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to biologically active derivatives. These derivatives may interact with cellular receptors or enzymes, leading to various biological effects. For example, some derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylmethanol: A precursor to naphthalen-1-ylmethanediyl diacetate, it has similar structural features but lacks the acetate groups.
Naphthalen-1-yl acetate: Another naphthalene derivative with a single acetate group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of two acetate groups, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse applications in various fields.
Propriétés
Numéro CAS |
64002-53-5 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
[acetyloxy(naphthalen-1-yl)methyl] acetate |
InChI |
InChI=1S/C15H14O4/c1-10(16)18-15(19-11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |
Clé InChI |
SVDYJLYOWDIMEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC2=CC=CC=C21)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



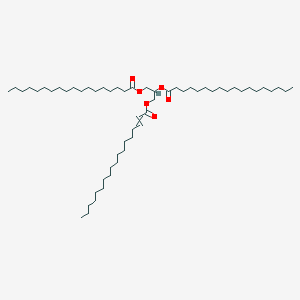
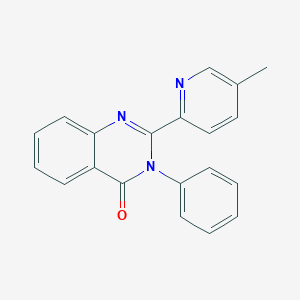
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
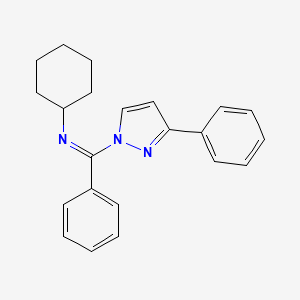
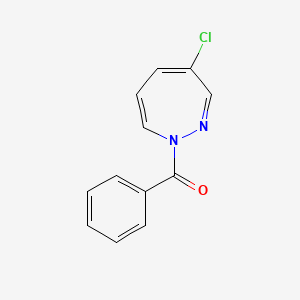
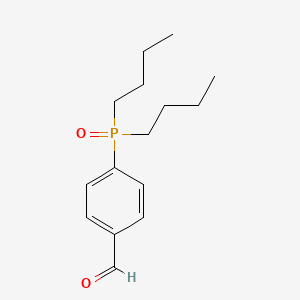
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
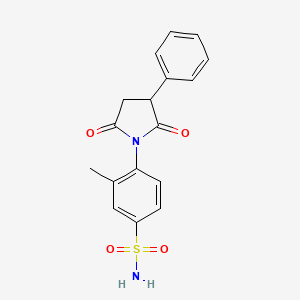
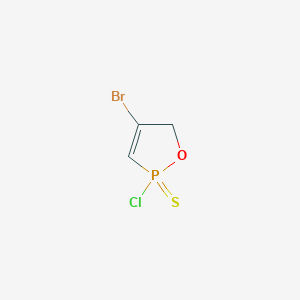
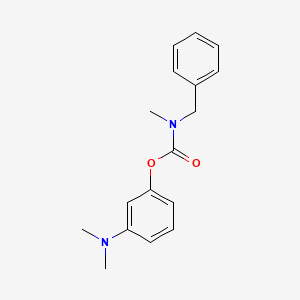
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
